![molecular formula C9H8F3NO B1305673 2-Methyl-3-(trifluoromethyl)benzamide CAS No. 251651-26-0](/img/structure/B1305673.png)
2-Methyl-3-(trifluoromethyl)benzamide
Overview
Description
2-Methyl-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C9H8F3NO. It is characterized by the presence of a trifluoromethyl group attached to a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethyl)benzamide typically involves the reaction of 2-chloro-6-trifluoromethylbenzonitrile with triethylamine in the presence of a palladium on carbon catalyst. The reaction is carried out in tetrahydrofuran at 25°C under 1.5 atm of hydrogen for 16 hours . The product is then purified using flash column chromatography with hexanes/ethyl acetate as the eluent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzamide and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
2-Methyl-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 2-Methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
2-Trifluoromethylbenzamide: Similar structure but lacks the methyl group at the second position.
4-(Trifluoromethyl)benzamide: The trifluoromethyl group is positioned differently on the benzene ring.
3-(Trifluoromethyl)benzylamine: Contains an amine group instead of an amide
Uniqueness: 2-Methyl-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Biological Activity
2-Methyl-3-(trifluoromethyl)benzamide (C₉H₈F₃N O) is a compound characterized by the presence of a trifluoromethyl group and a methyl group on a benzamide structure. This unique configuration contributes to its biological activity, particularly in pharmacological applications. The trifluoromethyl group is known for enhancing lipophilicity and altering the electronic properties of compounds, which can significantly influence their interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's structure includes:
- Aromatic ring : Provides stability and potential for π-π interactions.
- Trifluoromethyl group : Enhances lipophilicity and can increase binding affinity to target proteins.
- Methyl group : Influences steric hindrance and electronic distribution.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of glycine transporters. Glycine transporters are crucial in neurotransmission processes, making this compound a candidate for therapeutic applications in neurological disorders.
The mechanism by which this compound interacts with glycine transporters involves:
- Binding Affinity : Enhanced by the trifluoromethyl group, which may stabilize interactions with the transporter proteins.
- Inhibition Studies : Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to study binding kinetics and affinities.
Case Studies and Research Findings
-
Glycine Transport Inhibition :
- Studies have shown that this compound effectively inhibits glycine transport, suggesting potential use in treating conditions like schizophrenia or spasticity disorders.
-
Comparative Analysis with Similar Compounds :
- A comparative study with structurally similar compounds revealed that variations in substitution patterns significantly affect biological activity. For instance, compounds like 3-(trifluoromethyl)benzamide lack the methyl substitution at position 2, resulting in different binding profiles.
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-(Trifluoromethyl)benzamide | Trifluoromethyl at position 3 | Lacks methyl substitution at position 2 |
N-Methyl-3-(trifluoromethyl)benzamide | Methyl group attached to nitrogen | Increased basicity compared to 2-Methyl variant |
4-(Trifluoromethyl)benzamide | Trifluoromethyl at position 4 | Different electronic properties due to substitution |
2,4-Dimethyl-3-(trifluoromethyl)benzamide | Two methyl groups at positions 2 and 4 | Enhanced steric hindrance affecting reactivity |
Synthesis Methods
The synthesis of this compound typically involves several methods, including:
- Amidation Reactions : Reacting corresponding trifluoroacyl chlorides with amines under controlled conditions.
- Yield Optimization : Methods often require specific catalysts or reaction conditions to optimize yield and purity, achieving purities greater than 98% .
Applications
The potential applications of this compound extend across:
- Pharmaceuticals : As a lead compound for developing drugs targeting glycine transporters.
- Agrochemicals : Due to its structural properties, it may also find utility in agricultural formulations.
Properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-5-6(8(13)14)3-2-4-7(5)9(10,11)12/h2-4H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFNHEQJQVNAQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379593 | |
Record name | 2-methyl-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251651-26-0 | |
Record name | 2-methyl-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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